Product packaging for Arsanilic acid(Cat. No.:CAS No. 98-50-0)

Arsanilic acid

Cat. No.: B1665176
CAS No.: 98-50-0
M. Wt: 217.05 g/mol
InChI Key: XKNKHVGWJDPIRJ-UHFFFAOYSA-N
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Description

Arsanilic acid (CAS 98-50-0), also known as p-arsanilic acid or 4-aminophenylarsonic acid, is a historically significant organoarsenic compound with the chemical formula C₆H₈AsNO₃ . It appears as a white to white crystalline solid . First synthesized in the 19th century and known medically as Atoxyl, it was the first organic arsenical drug and played a pivotal role in the early development of antimicrobial chemotherapy by Paul Ehrlich, which led to the discovery of Salvarsan for syphilis treatment . Although its use as a veterinary feed additive has been largely discontinued , this compound remains a valuable compound in modern scientific research. It is utilized in the development of advanced electrochemical immunosensors for the detection of contaminants in food and environmental samples . Furthermore, it serves as a critical reagent in environmental science studies, particularly in investigating the degradation pathways of organoarsenic compounds in contaminated water and soil, and their subsequent conversion into inorganic arsenic species . In laboratory settings, this compound has also been used as a modifying agent for the surface functionalization of nanoparticles like Fe₃O₄ and is a reagent for nitrite detection in urinalysis dipsticks . The precise mechanism of action for this compound is not fully defined but is thought to involve interference with microbial metabolism or enzyme systems . This product is intended for research purposes only and is strictly not for diagnostic, therapeutic, or any other human or veterinary use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H8AsNO3 B1665176 Arsanilic acid CAS No. 98-50-0

Properties

IUPAC Name

(4-aminophenyl)arsonic acid
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InChI

InChI=1S/C6H8AsNO3/c8-6-3-1-5(2-4-6)7(9,10)11/h1-4H,8H2,(H2,9,10,11)
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InChI Key

XKNKHVGWJDPIRJ-UHFFFAOYSA-N
Source PubChem
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Canonical SMILES

C1=CC(=CC=C1N)[As](=O)(O)O
Source PubChem
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Molecular Formula

C6H8AsNO3
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DSSTOX Substance ID

DTXSID8035138
Record name (4-Aminophenyl)arsonic acid
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Molecular Weight

217.05 g/mol
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Physical Description

White solid; [Hawley] Powder; [MSDSonline]
Record name Arsanilic acid
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Solubility

>32.6 [ug/mL] (The mean of the results at pH 7.4), Slightly sol in cold water, alcohol, acetic acid; sol in hot water, amyl alcohol, soln of alkali carbonates; moderately sol in concn mineral acids; insol in acetone; insol in benzene, chloroform, ether, moderately dil mineral acids
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Description Aqueous solubility in buffer at pH 7.4
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Density

1.9571 @ 10 °C
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Vapor Pressure

1880000000.0 [mmHg]
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Color/Form

Needles from water or alcohol, Crystalline powder

CAS No.

98-50-0
Record name Arsanilic acid
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Record name Arsonic acid, As-(4-aminophenyl)-
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Melting Point

232 °C
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Molecular and Biochemical Interrogations of Arsanilic Acid Activity

Computational and Spectroscopic Analyses of Arsanilic Acid Molecular Structure

Density Functional Theory (DFT) in Conformation and Electronic Properties

Density Functional Theory (DFT) serves as a powerful and cost-effective computational tool for investigating the molecular structure and electronic properties of this compound. globalresearchonline.net This theoretical approach provides reliable results that align well with experimental data, making it extensively used for calculating a wide variety of molecular characteristics. globalresearchonline.net

Researchers employ DFT methods, such as the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) functional combined with basis sets like 6-31+G**, to optimize the molecular geometry of p-arsanilic acid and calculate its vibrational frequencies. globalresearchonline.net The stability of the molecule can be assessed by examining various conformers through computational methods. globalresearchonline.net DFT calculations are crucial for understanding the energies, optimal geometries, and vibrational frequencies of this compound complexes, for instance, with hydrated iron oxide clusters. figshare.comnih.gov Such calculations have shown that the formation of both inner- and outer-sphere complexes between p-arsanilic acid and iron oxides is thermodynamically favorable. figshare.comnih.gov

Key electronic properties derived from DFT calculations include the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies. The energy gap between HOMO and LUMO is a critical parameter for determining molecular stability and reactivity. globalresearchonline.net Additionally, DFT is used to calculate absorption wavelengths and oscillator strengths, which are essential for understanding the molecule's optoelectronic applications. globalresearchonline.net The molecular electrostatic potential (MEP) can also be studied to predict sites of electrophilic and nucleophilic attack. globalresearchonline.net

Property Methodology Key Findings Reference
Molecular Structure & StabilityDFT (B3LYP/6-31+G**)Optimized geometry and determined stability through various conformers. globalresearchonline.net
Electronic PropertiesDFT (B3LYP)Calculated HOMO-LUMO energies, absorption wavelengths, and oscillator strengths. globalresearchonline.net
Complex FormationDFTFormation of inner- and outer-sphere complexes with iron oxides is thermodynamically favorable. figshare.comnih.gov
Reactivity PredictionDFTMolecular Electrostatic Potential (MEP) analysis identifies sites for electrophilic and nucleophilic attack. globalresearchonline.net

Vibrational Spectroscopy for Functional Group Characterization

Vibrational spectroscopy, including Fourier Transform Infrared (FTIR) and FT-Raman techniques, is instrumental in characterizing the functional groups present in the p-arsanilic acid molecule. globalresearchonline.net These experimental spectra are often interpreted in conjunction with theoretical calculations, such as those from DFT, which can predict vibrational frequencies and the potential energy distribution (PED). globalresearchonline.net

The characterization of specific vibrational modes allows for a detailed understanding of the molecular structure:

C-H Vibrations : Aromatic C-H stretching vibrations are typically observed in the 3000-3100 cm⁻¹ region. For p-arsanilic acid, these modes have been assigned to peaks around 2802, 2905, and 3033 cm⁻¹ in the IR spectrum and 2993, 3061, and 3150 cm⁻¹ in the Raman spectrum. The corresponding calculated frequencies also fall within this range. globalresearchonline.net C-H in-plane bending vibrations are expected between 1000-1300 cm⁻¹ and have been assigned to bands at 1326 and 1140 cm⁻¹ in the IR spectrum. globalresearchonline.net

C-C Vibrations : The stretching vibrations of the carbon-carbon bonds in the aromatic ring are assigned to bands at 1571 cm⁻¹, 1414 cm⁻¹, 1289 cm⁻¹, and 1096 cm⁻¹ in the IR spectrum, and at 1289 cm⁻¹ and 1094 cm⁻¹ in the Raman spectrum. globalresearchonline.net Ring torsional deformation vibrations have also been predicted. globalresearchonline.net

As-O Vibrations : In studies of arsenic acid and its anions, bands in the As-O stretching region are observed. For instance, in the primary arsenate ion (H₂AsO₄⁻), five bands were observed in the stretching mode region where four were expected. bohrium.com The As-OH stretching vibrations can also be identified, providing insight into the protonation state of the arsenate group. princeton.edu

Functional Group Vibrational Mode Observed Frequency Range (cm⁻¹) (IR) Observed Frequency Range (cm⁻¹) (Raman) Reference
Aromatic C-HStretching2802, 2905, 30332993, 3061, 3150 globalresearchonline.net
Aromatic C-HIn-plane bending1326, 1140- globalresearchonline.net
Aromatic C-CStretching1571, 1414, 1289, 10961289, 1094 globalresearchonline.net
Aromatic RingRing vibrations516, 610, 616614 globalresearchonline.net
As-OHStretching~748 (in complexes)- princeton.edu

Cellular and Subcellular Interactions of this compound

Molecular Mechanisms of Cytotoxicity and Apoptosis Induction by this compound

Arsenic compounds, including this compound, are known to induce cytotoxicity and apoptosis (programmed cell death) in various cell types. kisti.re.krnih.gov The induction of apoptosis is a key mechanism behind their use as chemotherapeutic agents. nih.gov Studies on rat kidney epithelial cells (NRK-52e cells) have shown that this compound causes apoptosis and oxidative stress. kisti.re.kr The apoptotic effects are often characterized by morphological changes such as membrane blebbing and cell detachment. nih.gov The molecular mechanisms are complex and involve the activation of specific signaling pathways and the generation of cellular stress. nih.govmdpi.com

The process of apoptosis can be initiated through two main routes: the intrinsic (mitochondrial) pathway and the extrinsic (death receptor) pathway. mdpi.commdpi.com Arsenic compounds can trigger the intrinsic pathway by disrupting the mitochondrial membrane, leading to the release of pro-apoptotic factors. mdpi.com They can also activate the extrinsic pathway by upregulating cell surface death receptors like Fas. mdpi.com Both pathways ultimately converge on the activation of a family of proteases called caspases. mdpi.com

Activation of Caspase Signaling Pathways by this compound

A central feature of arsenic-induced apoptosis is the activation of caspase cascades. nih.gov Caspases are essential regulators of apoptotic signaling. nih.gov Research has demonstrated that arsenic compounds lead to the activation of both initiator caspases (like caspase-8 and caspase-9) and executioner caspases (like caspase-3). kisti.re.krnih.gov

Intrinsic Pathway Activation : The intrinsic pathway is initiated by cellular stress and mitochondrial dysfunction. Arsenic compounds can cause the release of cytochrome c from mitochondria, which then activates caspase-9. mdpi.comuaeu.ac.ae Studies in rat kidney epithelial cells specifically implicated the activation of caspase-9 by this compound. kisti.re.kr

Extrinsic Pathway Activation : The extrinsic pathway is triggered by the binding of extracellular ligands to death receptors. This leads to the activation of caspase-8. mdpi.com Studies have shown that arsenic compounds can activate caspase-8. nih.govmdpi.com

Executioner Caspase Activation : Both the intrinsic and extrinsic pathways converge to activate executioner caspases, such as caspase-3. nih.gov Activated caspase-3 is responsible for cleaving key cellular substrates, including poly(ADP-ribose) polymerase (PARP), which ultimately leads to the dismantling of the cell. nih.govuaeu.ac.ae The activation of caspase-3 has been observed in cells treated with both this compound and other arsenic compounds. kisti.re.krnih.gov

Caspase Role Activation by Arsenic Compounds Reference
Caspase-9Initiator (Intrinsic Pathway)Activated by this compound and other arsenic compounds following mitochondrial stress. kisti.re.krmdpi.comuaeu.ac.ae
Caspase-8Initiator (Extrinsic Pathway)Activated by arsenic compounds, often linked to upregulation of death receptors. nih.govmdpi.com
Caspase-3ExecutionerActivated by both pathways; cleaves cellular proteins like PARP to execute apoptosis. kisti.re.krnih.govuaeu.ac.ae
Oxidative Stress Induction by this compound

A primary mechanism underlying the toxicity of arsenic compounds is the induction of oxidative stress. nih.gov This occurs when the generation of reactive oxygen species (ROS) overwhelms the cell's antioxidant defense systems. nih.govjeb.co.in this compound has been shown to cause oxidative stress in rat kidney epithelial cells. kisti.re.kr

Arsenic can generate ROS, such as superoxide (B77818) radicals (O₂•⁻) and hydroxyl radicals (OH•), through various mechanisms, including the disruption of the mitochondrial electron transport chain. nih.govnih.gov This overproduction of ROS leads to widespread cellular damage. nih.gov The pathological effects include:

Lipid Peroxidation : ROS can attack lipids in cell membranes, leading to a chain reaction of lipid peroxidation that compromises membrane integrity and function. mdpi.com

DNA Damage : ROS can cause oxidative damage to DNA, resulting in the formation of lesions like 8-hydroxy-2'-deoxyguanosine (B1666359) (8-OHdG), a biomarker for oxidative DNA damage. jeb.co.in

Protein Damage : Proteins are also targets of oxidative attack, which can lead to loss of function and the formation of protein aggregates. nih.gov

The cell possesses antioxidant defense mechanisms, including enzymes like superoxide dismutase (SOD) and catalase, and non-enzymatic antioxidants like glutathione (B108866) (GSH). mdpi.com Arsenic toxicity can deplete these defenses, particularly GSH, further exacerbating the state of oxidative stress. nih.gov This imbalance plays a crucial role in the initiation of apoptosis and other toxic manifestations. nih.gov

Impact of this compound on Mitochondrial Function

The metabolic toxicity of arsenic compounds, including organoarsenicals like this compound, is significantly linked to their detrimental effects on mitochondrial function. While direct studies on this compound are limited, the mechanisms established for other arsenicals, particularly its inorganic metabolites, provide a strong basis for understanding its potential impact. Arsenic can disrupt mitochondrial bioenergetics through several key mechanisms.

Arsenate (As(V)), a potential metabolite of this compound, is a chemical analog of phosphate (B84403) and can interfere with processes where phosphate is a key substrate. osti.gov A primary mechanism of arsenic-induced mitochondrial dysfunction is the uncoupling of oxidative phosphorylation. osti.gov In this process, arsenate can substitute for phosphate in the synthesis of ATP, forming an unstable ADP-arsenate molecule. This molecule readily hydrolyzes, breaking the high-energy bond that would typically be used for ATP synthesis. wjgnet.com This futile cycle effectively disconnects the electron transport chain from ATP production, leading to a loss of energy generation without inhibiting the consumption of oxygen. osti.govwjgnet.com

The consequences of these mitochondrial disruptions are significant, leading to reduced cellular energy, increased oxidative damage, and potentially triggering pathways for cell death. plos.orgplos.org

Metabolic Transformations of this compound in Biological Systems

This compound undergoes significant metabolic transformations in biological systems, a process critical to understanding its persistence and toxicological profile. The liver is a primary site for the metabolism of arsenic compounds. nih.gov The biotransformation of this compound involves the breakdown of the organoarsenic structure and subsequent modification of the released inorganic arsenic.

Biodegradation Pathways of this compound and Organoarsenicals

The biodegradation of this compound and other organoarsenicals predominantly involves the cleavage of the carbon-arsenic (C-As) bond. nih.govnih.gov This critical step releases the arsenic from its organic moiety, transforming it into more mobile and often more toxic inorganic forms. nih.govresearchgate.net Microbial activity plays a significant role in this process. For instance, certain bacteria, such as those from the genus Alcaligenes, have been identified as being responsible for the degradation of p-arsanilic acid. researchgate.nethep.com.cn The degradation can proceed through various reactions, including hydroxylation, deamination, and dearsonation, ultimately leading to the formation of inorganic arsenic and organic byproducts like phenols and organic acids. nih.govresearchgate.net Environmental factors and the presence of other substances can influence the rate and pathway of degradation. For example, phototransformation, especially under UV light, can also decompose this compound into inorganic arsenic and various aromatic products. nih.gov

Enzymatic and Non-Enzymatic Biotransformations

Both enzymatic and non-enzymatic processes contribute to the biotransformation of this compound. Enzymatic reactions are central to the metabolic fate of arsenicals in organisms. In vitro studies have suggested that enzymes, likely requiring co-factors like glutathione (GSH) and the methyl donor S-adenosyl-L-methionine (AdoMet), catalyze the methylation of inorganic arsenic released from organoarsenicals. nih.gov Specific enzymes, such as arsenic methyltransferases (like As3MT), are responsible for these methylation steps. nih.gov

Non-enzymatic transformations can also occur, particularly in environmental matrices. For instance, the degradation of this compound can be mediated by reactive oxygen species (ROS) like hydroxyl radicals (·OH) and sulfate (B86663) radicals (SO₄⁻·) in processes like Fenton-like reactions. nih.govresearchgate.net These reactions can lead to the cleavage of both the C-N and As-C bonds. nih.gov Photochemical processes, driven by UV light, can also directly or indirectly (via ROS generation) break down this compound. nih.gov

Formation of Inorganic and Methylated Arsenic Metabolites

A key outcome of this compound metabolism is the formation of inorganic arsenic species, primarily arsenite (As(III)) and arsenate (As(V)). nih.govresearchgate.net Studies have shown that the degradation of p-arsanilic acid in bioelectrochemical systems releases both As(III) and As(V) into the solution. researchgate.nethep.com.cn

Once inorganic arsenic is present, it can enter a well-established methylation pathway. nih.govnih.gov This process is generally considered a detoxification route as it facilitates excretion. nih.gov The methylation is catalyzed by methyltransferases, using S-adenosyl-L-methionine (SAM) as a methyl donor. nih.govmdpi.com The process involves a series of reduction and oxidative methylation steps. Inorganic As(V) is first reduced to As(III). As(III) is then methylated to form monomethylarsonic acid (MMA(V)), which is subsequently reduced to monomethylarsonous acid (MMA(III)). nih.gov A second methylation step converts MMA(III) to dimethylarsinic acid (DMA(V)). nih.gov These methylated metabolites, MMA and DMA, are the major forms of arsenic excreted in urine. nih.gov

Key Metabolic Transformations of this compound

ProcessDescriptionKey Metabolites/ProductsPrimary Mechanism
BiodegradationCleavage of the carbon-arsenic (C-As) bond, breaking down the parent compound.Inorganic Arsenic (As(III), As(V)), Phenols, Organic AcidsMicrobial (e.g., Alcaligenes) researchgate.nethep.com.cn, Photochemical nih.gov
BiotransformationEnzymatic and non-enzymatic chemical alterations of the molecule.Inorganic Arsenic, Hydroxylated/Nitrated DerivativesEnzymatic (Methyltransferases), Chemical (ROS) nih.gov
MethylationSequential addition of methyl groups to inorganic arsenic.Monomethylarsonic acid (MMA), Dimethylarsinic acid (DMA)Enzymatic (e.g., As3MT) nih.gov

Interaction of this compound with Biological Macromolecules

This compound and its metabolites can interact with biological macromolecules, a fundamental aspect of its mechanism of action and toxicity. These interactions can lead to alterations in protein structure and function.

Covalent Modification of Amino Acid Residues by Diazotized this compound

In a laboratory context, a chemically modified form of this compound is used as a tool to study protein structure. Diazotized this compound, prepared from this compound, is a reagent that covalently modifies specific amino acid residues in proteins. nih.gov This reaction specifically targets the side chains of tyrosine, histidine, and to a lesser extent, lysine. nih.govnih.gov The diazonium group of the reagent reacts with the activated aromatic rings of histidine and tyrosine and the primary amine of lysine, forming stable azobenzene-arsonate adducts. nih.gov

This specific covalent labeling is valuable for protein chemistry and immunology. Once modified, the protein can be digested into peptides, and the labeled peptides can be identified using techniques like reverse-phase HPLC and mass spectrometry. nih.gov This allows researchers to pinpoint the location of these specific amino acid residues within the protein's sequence or to identify binding sites. nih.gov

Amino Acid Residues Modified by Diazotized this compound

Amino Acid ResidueReactivityType of Modification
TyrosineHighForms Pth-azobenzene-arsonate-tyrosine derivative nih.gov
HistidineHighForms Pth-azobenzene-arsonate-histidine derivative nih.gov
LysinePartialForms azobenzene-arsonate adduct nih.gov

Pth = Phenylthiohydantoin, formed during Edman degradation for sequencing.

Protein-Arsanilic Acid Adduct Formation and Characterization

The interaction between this compound and proteins is a critical area of study for understanding its biochemical activity. The formation of adducts, where the this compound molecule binds to a protein, can alter the protein's structure and function. This process and the subsequent characterization of these adducts are primarily investigated through advanced analytical techniques.

This compound is an organoarsenic compound containing pentavalent arsenic (As(V)). nih.govwikipedia.orgnih.gov Generally, pentavalent arsenicals exhibit weaker interactions with proteins compared to their trivalent counterparts (As(III)). oup.com Trivalent arsenicals are known to have a high affinity for sulfhydryl groups (-SH) found in the amino acid cysteine, leading to the formation of stable, covalent arsenic-thiol (As-S) bonds. acs.orgnih.gov For this compound to form such stable covalent adducts, it typically must first be reduced to its trivalent form.

The primary mechanism for the formation of covalent protein adducts by arsenicals involves the reaction with cysteine residues. nih.gov The nucleophilic attack by the thiol group of cysteine on the arsenic atom results in a covalent bond, which can modify the protein's structure and potentially inhibit its enzymatic activity. nih.gov Studies on various arsenic-binding proteins have identified specific cysteine residues as the binding sites. For instance, in the E. coli ArsA ATPase protein, arsenic has been shown to coordinate with three cysteine residues (Cys113, Cys172, and Cys422). oup.comnih.gov Similarly, the ArsR repressor protein binds trivalent arsenic at Cys32, Cys34, and Cys37. nih.gov

The characterization of protein-arsanilic acid adducts relies on several sophisticated analytical methods. Mass spectrometry (MS) is a cornerstone technique for identifying and characterizing these modifications. ucsf.edu Techniques like Electrospray Ionization Mass Spectrometry (ESI-MS) and Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF-MS) can detect the precise mass shift that occurs when a protein or peptide forms an adduct with this compound. nih.govacs.org This allows researchers to confirm the presence of the adduct and, through tandem mass spectrometry (MS/MS), even pinpoint the specific amino acid residue where the modification has occurred. ucsf.edunih.gov

Affinity chromatography is another powerful tool used in the study of these interactions. oup.com Researchers have synthesized affinity resins by immobilizing this compound on a solid support, such as Sepharose beads. acs.org These resins can then be used to selectively capture and purify proteins that bind to arsenic. In a typical application, the pentavalent this compound on the resin is reduced to its more reactive trivalent form to effectively bind thiol-containing proteins from a complex biological sample. acs.org The captured proteins can then be eluted and identified using mass spectrometry.

Detailed research findings have illuminated the nature of these interactions. For example, studies using mass spectrometry have successfully identified complexes formed between phenylarsonic acids and sulfur-containing peptides like glutathione. nih.gov The data from these analyses provide evidence for the types of bonds formed, whether covalent or non-covalent. nih.gov

The table below summarizes key research findings related to the interaction of arsenic compounds with proteins, which provides a framework for understanding potential this compound-protein adducts.

Protein/PeptideArsenical Species StudiedKey FindingsAnalytical Technique(s)
GlutathionePhenylarsine oxide (As(III)), Phenylarsonic acids (As(V))Covalent bonds were observed between trivalent arsenic and sulfur. nih.gov Complexes with pentavalent arsenic were also detected, attributed to non-covalent interactions or additive reactions. nih.govESI-MS nih.gov
Human Metallothionein-2 (hMT-2)Arsenic (species not specified)The adduct formed was not homogeneous, with a maximum molar ratio of arsenic to hMT-2 greater than 6:1. acs.org The ratio of sulfhydryl groups bound to arsenic was 3:1. acs.orgMALDI-TOF-MS, ICP-AES, UV Absorption Spectroscopy acs.org
E. coli ArsA ATPaseArsenic (As(III))Arsenic coordinates with three specific cysteine residues: Cys113, Cys172, and Cys422. oup.comnih.govX-ray Crystallography oup.com
Xanthine OxidaseArsenite (As(III))Arsenite binds tightly to the reduced form of the enzyme. nih.gov The arsenic atom is bonded between sulfur and oxygen atoms of the molybdenum complex in the active site. nih.govX-ray Crystallography nih.gov
Arsenate Reductase (R773-ArsC)Cacodylate (CZ2) (As(V))The arsenical covalently binds to the sulfur atom of Cys12, enhancing protein stability. nih.govX-ray Crystallography nih.gov

Environmental Dynamics and Toxicological Profiles of Arsanilic Acid

Environmental Release and Dissemination of Arsanilic Acid

This compound, an organoarsenic compound, has been utilized in animal agriculture, leading to its introduction into the environment through various pathways. Its release is primarily linked to its use as a feed additive for livestock.

Excretion and Fate in Agricultural Waste Streams

Following administration to livestock, this compound is largely excreted in its original form or as metabolites into waste streams such as manure and urine. nih.govresearchgate.net Studies in swine have shown that a significantly larger portion of arsenic is excreted in the feces compared to the urine. oup.com When this compound was fed to swine at concentrations of 30, 60, and 90 grams per ton of feed, the total arsenic excretion was found to be in approximate balance with the intake after 10 days for the two lower feeding levels. oup.com While unchanged this compound was detected in the feces, accounting for about 5% of the consumed amount, it was not found in the urine. oup.com

Once in the agricultural waste, such as in manure lagoons, the fate of this compound is influenced by various environmental conditions. For instance, the degradation of roxarsone (B1679585), a related organoarsenical, has been observed to occur under anaerobic conditions in swine waste suspensions with low solids content. nih.gov However, in suspensions with higher solids content, degradation was facilitated under both anaerobic and aerobic conditions. nih.gov This suggests that the solid content of the waste can significantly impact the degradation kinetics of organoarsenicals. nih.gov The degradation of these compounds can lead to the formation of other organoarsenicals or inorganic arsenic species. nih.gov

AnimalExcretion RouteKey Findings
SwineFeces and UrineGreater excretion of arsenic in feces than in urine. After 10 days of feeding, total excretion neared intake levels. Unchanged this compound was present in feces. oup.com

Transport and Distribution in Soil-Water Systems

The transport and distribution of this compound in soil-water systems are governed by complex interactions, including adsorption-desorption processes and the chemical properties of the soil. sfu.ca The mobility of arsenic species is a critical factor in determining their potential to contaminate groundwater and surface water. mdpi.com Arsenic's affinity for minerals such as iron, manganese, and aluminum in soil can lead to its retention, particularly under oxidized conditions. sfu.ca

The degradation of this compound can be mediated by common soil components. For example, the soil metal oxide birnessite (δ-MnO2) has been shown to mediate the degradation of p-arsanilic acid, with rapid rates under acidic conditions. acs.org This process involves the formation of a surface precursor complex on the birnessite, followed by the formation of p-arsanilic acid radicals. acs.org This transformation significantly increases the risk of soil arsenic pollution by converting the organoarsenic compound into more mobile and toxic inorganic forms like arsenite and arsenate. acs.org

The structure of the soil also plays a crucial role in the movement of arsenic. In well-structured soils, preferential flow paths can lead to the rapid transport of dissolved arsenic, potentially contaminating shallow water bodies. mdpi.com Studies on the transport of inorganic arsenic species have shown that both arsenate and arsenite can be mobile in field soils, with arsenite having an equal or greater potential for movement under reduced conditions. mdpi.com Long-term contamination of soil with arsenical herbicides has demonstrated that a significant portion of the arsenic can remain in the soil for decades, with a slow, kinetically controlled release over time. nih.gov

Abiotic Transformation Pathways of this compound in Environmental Matrices

This compound can undergo various abiotic transformations in the environment, significantly altering its chemical form and potential toxicity. These transformations are primarily driven by processes such as photolysis.

Photolytic Degradation Mechanisms of this compound

Photodegradation plays a significant role in the transformation of this compound in aqueous systems. mdpi.com Exposure to UV light can lead to the decomposition of p-arsanilic acid, resulting in the formation of inorganic arsenic species, including As(III) and As(V), as well as various organic by-products. nih.govnih.gov The primary photoprocess in the direct UV photolysis of p-arsanilic acid is a monophotonic ionization, which leads to the formation of a hydrated electron and an anilinyl cation radical. nih.govkisti.re.kr These primary species then react with dissolved oxygen to produce secondary reactive oxygen species. nih.govkisti.re.kr The quantum yield for the photodegradation of p-arsanilic acid has been reported to decrease as the excitation wavelength increases. nih.govkisti.re.kr

The phototransformation of p-arsanilic acid can result in a variety of organic photoproducts, such as aminophenol and different dimeric products, which are formed from reactions between the secondary reactive species. nih.govkisti.re.kr In some photodegradation processes, the formation of nitrasone has been observed as a reaction product of p-arsanilic acid with singlet oxygen. nih.govresearchgate.net

Photodegradation ProcessKey MechanismsResulting Products
Direct UV PhotolysisMonophotonic ionization, formation of hydrated electron and anilinyl cation radical. nih.govkisti.re.krInorganic arsenic (As(III), As(V)), aminophenol, dimeric products. nih.govkisti.re.kr
Photodegradation in the presence of oxygenReaction with singlet oxygen. nih.govresearchgate.netNitrasone. nih.govresearchgate.net
pH-Dependent Photolysis Kinetics

The kinetics of the photolysis of this compound are significantly influenced by the pH of the aqueous solution. researchgate.netnih.gov The pH-dependent nature of the photolysis can be attributed to the ionization state of the this compound molecule and changes in its UV absorbance at different pH values. nih.gov For p-arsanilic acid, a decrease in pH has been shown to favor its removal during photolysis. nih.gov

In studies investigating the direct photolysis of p-arsanilic acid under UV-C light, the kinetics were found to be pH-dependent across a range from 1 to 11. researchgate.net The degradation rate of p-arsanilic acid mediated by birnessite (δ-MnO2) is also highly pH-dependent, with faster rates observed under acidic conditions. acs.org This is due to the increased electrostatic repulsion between the negatively charged this compound species and the negatively charged δ-MnO2 surface at higher pH, which leads to less accumulation of the compound on the mineral surface. amazonaws.com

pH ConditionEffect on Photolysis/DegradationRationale
AcidicFaster degradation rates. acs.orgnih.govChanges in molecular ionization and UV absorbance; reduced electrostatic repulsion with mineral surfaces like birnessite. nih.govamazonaws.com
Neutral to BasicSlower degradation rates. amazonaws.comIncreased electrostatic repulsion between negatively charged this compound and negatively charged surfaces. amazonaws.com
Role of Reactive Oxygen Species and Radicals in Phototransformation

Reactive oxygen species (ROS) and other radicals play a crucial role in the phototransformation of this compound. nih.gov The direct UV photolysis of p-arsanilic acid leads to the formation of primary species that react with dissolved oxygen to generate secondary ROS. nih.govkisti.re.kr These ROS, including hydroxyl radicals (•OH) and singlet oxygen (¹O₂), are key drivers in the subsequent degradation and transformation of the parent compound. nih.gov

Identification of Photodegradation Intermediates and End-Products

The photodegradation of this compound in aquatic environments is a complex process influenced by factors such as pH, the presence of dissolved organic matter, and oxygen levels. nih.gov Under UV irradiation, this compound can be completely eliminated. nih.gov However, this does not necessarily equate to a significant reduction in total organic carbon, indicating the transformation of the parent compound into various intermediates and end-products. nih.gov

The primary end-products of this compound photodegradation are inorganic arsenic species, specifically arsenite (As(III)) and arsenate (As(V)), along with ammonium (B1175870) ions (NH₄⁺). nih.gov The transformation process involves both direct photolysis and indirect photolysis mediated by radicals. nih.gov

The cleavage of the arsenic-carbon bond is a key step in the degradation process, leading to the formation of inorganic arsenic. nih.gov This cleavage can occur through direct photolysis or oxidation by hydroxyl radicals (HO•) and singlet oxygen (¹O₂). nih.gov The relative contribution of these pathways varies, with one study reporting oxidation efficiencies of approximately 32% for direct photolysis, 19% for HO• oxidation, and 49% for ¹O₂ oxidation. nih.gov The initial cleavage results in the simultaneous formation of As(III), As(IV), and As(V). nih.gov Subsequently, As(III) can be oxidized to As(IV) and then to As(V) by ¹O₂ or HO•. nih.gov As(IV) can also undergo dismutation or react with oxygen to form As(V). nih.gov

Alongside the transformation of the arsenic moiety, the organic part of the molecule also undergoes changes, leading to the formation of various organic by-products. Identified organic intermediates include aniline (B41778), aminophenol, and azobenzene (B91143) derivatives. nih.govresearchgate.net In some photooxidation processes involving hydrogen peroxide, intermediates such as nitrobenzene, nitrophenol, and phenylazophenol have been observed. researchgate.net When ozone is involved, the formation of carboxylic acids in addition to aniline has been reported. researchgate.net

It is important to note that the degradation products of this compound can sometimes exhibit higher toxicity to certain organisms, such as bacteria, than the parent compound. nih.gov

Table 1: Identified Photodegradation Intermediates and End-Products of this compound

CategoryCompound Name
Inorganic End-Products Arsenite (As(III))
Arsenate (As(V))
Ammonium (NH₄⁺)
Organic Intermediates Aniline
Aminophenol
Azobenzene derivatives
Nitrobenzene
Nitrophenol
Phenylazophenol
Carboxylic acids

Adsorption and Surface Complexation on Environmental Sorbents

The mobility and fate of this compound in the environment are significantly influenced by its adsorption onto various solid phases, known as sorbents. This section explores the adsorption of this compound on common environmental sorbents like iron (hydr)oxides and advanced materials such as metal-organic frameworks.

Iron (hydr)oxides, such as goethite (α-FeOOH), hematite (B75146) (α-Fe₂O₃), and maghemite (γ-Fe₂O₃), are abundant in soils and sediments and play a crucial role in the sorption of arsenic species. mdpi.com The adsorption of this compound on these minerals is highly dependent on pH. For instance, the adsorption of this compound on hematite decreases sharply from 93% to less than 10% as the pH increases from 4.08 to 11.88. mdpi.com A similar, though more gradual, decrease is observed for goethite. mdpi.com The adsorption kinetics are generally rapid in the initial stages, reaching equilibrium within approximately 24 hours. mdpi.com The adsorption capacity per unit surface area on iron oxides follows the order α-FeOOH > γ-Fe₂O₃ > α-Fe₂O₃. mdpi.com

Metal-organic frameworks (MOFs) are a class of porous materials that have shown great promise for the removal of contaminants from water. nih.gov An iron-based MOF, activated MIL-88A, has demonstrated a remarkable adsorption capacity for p-arsanilic acid, reaching 813 mg·g⁻¹ at a pH of 6. nih.gov This high capacity is maintained over a wide pH range (3-10). nih.gov Similarly, an amino-functionalized indium-based MOF, NH₂-MIL-68(In), exhibited a high adsorption capacity of 401.6 mg g⁻¹. capes.gov.brresearchgate.net Amine-modified UiO-67 MOFs have also shown enhanced adsorption affinity for p-arsanilic acid compared to their unmodified counterparts. acs.org

Table 2: Adsorption Capacities of Various Sorbents for this compound

SorbentAdsorption CapacitypHReference
Activated MIL-88A (Fe-based MOF)813 mg·g⁻¹6 nih.gov
NH₂-MIL-68(In) (In-based MOF)401.6 mg g⁻¹Not Specified capes.gov.brresearchgate.net
Goethite (α-FeOOH)Varies with conditions4.00-11.48 mdpi.com
Hematite (α-Fe₂O₃)Varies with conditions4.08-11.88 mdpi.com

The adsorption of this compound onto sorbent surfaces is governed by a combination of interaction mechanisms, including ligand exchange, electrostatic forces, and hydrogen bonding.

Ligand exchange is a primary mechanism for the adsorption of this compound on iron (hydr)oxides. researchgate.net This involves the displacement of surface hydroxyl groups (-OH) on the iron oxide by the arsonic acid group of the this compound molecule, forming inner-sphere complexes. researchgate.net This process is similar to the adsorption of inorganic arsenate. researchgate.net The formation of Fe-O-As coordination bonds is a key feature of this interaction. nih.gov

Electrostatic forces also play a significant role, particularly their dependence on pH. This compound has three acidity coefficients (pKa values of 2.00, 4.02, and 8.92), meaning it exists as an anion in neutral and basic conditions. mdpi.com Iron (hydr)oxides also have a point of zero charge around a neutral pH, becoming negatively charged at higher pH values. mdpi.com Consequently, at higher pH, electrostatic repulsion between the negatively charged this compound and the negatively charged oxide surface weakens adsorption. mdpi.com

π-π stacking interactions can also contribute to the adsorption of this compound, particularly on sorbents containing aromatic rings, such as certain MOFs and modified cellulose (B213188). capes.gov.bracs.orgresearchgate.net

Chemical Oxidation and Reduction Processes of this compound

Beyond photodegradation, this compound can undergo chemical oxidation and reduction in the environment, transforming its structure and toxicity.

Chemical Oxidation: The oxidation of this compound is a key process for its degradation and the removal of total arsenic from water. acs.org The Fenton process, which utilizes hydrogen peroxide (H₂O₂) and ferrous iron (Fe²⁺) to generate highly reactive hydroxyl radicals, can completely oxidize this compound to arsenate (As(V)) within 30 minutes under optimal conditions. nih.gov Another effective oxidation method involves the use of peroxymonosulfate (B1194676) (PMS) in conjunction with manganese-iron mixed oxides (MnFeO). acs.orgnih.gov In this system, the MnFeO nanocubes first adsorb the this compound, and this interface-promoted direct oxidation by PMS leads to the efficient removal of total arsenic. acs.orgnih.gov This direct oxidation is selective for this compound and is less affected by other components commonly found in water. acs.org

Chemical Reduction: The reduction of this compound can also occur under specific chemical conditions. For example, the hydrochloride salt of p-arsanilic acid can be reduced by triphenylphosphine/iodine. researchgate.net Depending on the reaction conditions, this can lead to the formation of (p-aminophenyl)arsine oxide or mixtures containing dichloroarsine. researchgate.net The reduction of arsonic acids to arsenoso compounds or arsonous acids has been studied using various reducing agents, with the reaction mechanism often involving the protonation of the -AsO₃H₂ group. researchgate.net Another method for preparing this compound involves the reduction of p-nitrobenzenearsonic acid using iron and hydrochloric acid. orgsyn.orgoup.com

Ecological Toxicology of this compound and its Metabolites

The presence of this compound and its transformation products in the environment raises concerns about their potential ecological toxicity.

This compound and its metabolites can be toxic to various organisms. While this compound itself is considered an anti-infective agent, its degradation can lead to the formation of more toxic inorganic arsenic species. capes.gov.brnih.gov Studies have shown that the conversion products of this compound from photolysis can have higher adverse effects on bacteria than the original compound. nih.gov

The toxicity of arsenic is well-documented. Inorganic arsenic, a breakdown product of this compound, can disrupt metabolic processes in plants by acting as a phosphate (B84403) analog, leading to the uncoupling of essential energy-producing pathways. frontiersin.org In general, arsenic exposure can inhibit plant growth and compromise reproductive capacity. frontiersin.org

Impact on Terrestrial Ecosystems and Plant Growth

The introduction of this compound into terrestrial ecosystems, primarily through the application of animal manure as fertilizer, has significant consequences for soil health and plant life. agriculturejournals.cz While arsenic is a naturally occurring element in soils, the addition of organoarsenicals like this compound can lead to increased arsenic concentrations, impacting plant growth and development. nih.gov

This compound and its degradation products can exert phytotoxic effects. The symptoms of arsenic toxicity in plants are varied and can include chlorosis (yellowing of leaves), necrosis (tissue death), reduced biomass, and stunted growth. mdpi.comnih.gov These compounds can interfere with essential plant enzyme systems, leading to a slow decline in health, characterized by a cessation of growth and gradual browning and dehydration. nih.gov In some cases, low concentrations of certain arsenic compounds might appear to promote growth, but higher concentrations invariably lead to significant reductions in biomass and chlorophyll (B73375) content. researchgate.net

Research has shown that the phytotoxicity of arsenic is influenced by soil type, with some soils rendering the arsenic more available for plant uptake and thus more toxic. nih.gov For instance, studies on vegetable crops grown in soil mixed with sodium arsenate, an inorganic arsenic form, demonstrated varying levels of sensitivity. Crops like green beans and spinach showed high sensitivity, while tomatoes and radishes were more tolerant. nih.gov Although these studies did not use this compound directly, they illustrate the general principles of arsenic phytotoxicity in terrestrial environments. Once in the soil, this compound can be transformed into more toxic inorganic forms like arsenite and arsenate, which are readily taken up by plants. agriculturejournals.czmdpi.com Arsenate, due to its chemical similarity to phosphate, can enter plant roots through phosphate transport pathways. nih.gov

The presence of this compound and its metabolites in soil can induce oxidative stress in plants. researchgate.net This is a condition characterized by an increase in reactive oxygen species (ROS) like hydrogen peroxide and superoxide (B77818). researchgate.net This oxidative stress can damage cellular components and disrupt normal metabolic functions, contributing to the observed negative impacts on plant growth. mdpi.comresearchgate.net

Table 1: Phytotoxicity of Soil Arsenic in Various Vegetable Crops This table is generated based on data from a study on the effects of sodium arsenate to illustrate general arsenic phytotoxicity.

CropSensitivity to ArsenicGrowth Impact at High Arsenic Concentrations (500 ppm)
Green BeansHighNo growth
Lima BeansHighNo growth
SpinachHighNo growth
CabbagesModerateSurvival with reduced growth
TomatoesLowSurvival with reduced growth
RadishesLowSurvival with reduced growth

Bioaccumulation and Bioavailability of this compound Species

The concepts of bioaccumulation and bioavailability are critical to understanding the environmental risk posed by this compound. Bioaccumulation refers to the uptake and concentration of a substance in an organism from its environment, while bioavailability is the proportion of that substance that can be absorbed and utilized by living organisms, including humans, through digestion. agriculturejournals.czagriculturejournals.cz

When this compound is present in the soil, plants can absorb the arsenic, leading to its accumulation in various plant tissues, including edible portions like grains and leaves. agriculturejournals.czresearchgate.net Studies have demonstrated a direct relationship between the concentration of this compound in the soil and the amount of total arsenic found in rice plants. agriculturejournals.czrepec.org For example, in pot experiments, increasing the amount of p-arsanilic acid in the soil led to a linear increase in the arsenic content of rice. agriculturejournals.czrepec.org At soil concentrations of 75 mg of this compound per kg, the arsenic level in the rice grain exceeded the permissible limit of 0.2 mg/kg. agriculturejournals.czrepec.orgresearchgate.net Plant roots tend to accumulate higher concentrations of arsenic than the leaves or shoots. researchgate.net

Crucially, once absorbed by the plant, this compound does not remain in its original form. It undergoes speciation, transforming into other arsenic compounds. The primary arsenic species found in rice grown in this compound-contaminated soil are inorganic arsenic (Asi), dimethylarsinic acid (DMA), and monomethylarsonic acid (MMA). agriculturejournals.czagriculturejournals.czrepec.org The presence of these inorganic forms in edible plant parts is of particular concern, as they are generally more toxic than the parent organic compound. journalbinet.com

The bioavailability of the arsenic accumulated in plants is a key factor in assessing the risk to human health. agriculturejournals.cz The in vitro digestion/Caco-2 cell model, which simulates human digestion and intestinal absorption, has been used to evaluate the bioavailability of arsenic from rice. agriculturejournals.czresearchgate.net Research using this model has shown that as the total arsenic accumulation in rice increases, the amount of arsenic that is bioavailable (i.e., taken up and transported by Caco-2 cells) also increases. agriculturejournals.czrepec.orgresearchgate.net This indicates that not only does the total amount of arsenic in the plant increase with soil contamination, but the proportion that can be absorbed by a consumer also rises, magnifying the potential health risk. agriculturejournals.cz

Table 2: Arsenic Accumulation and Speciation in Rice (Polished) Grown in Soil Exposed to p-Arsanilic Acid

Treatment Group (mg of p-Arsanilic Acid per kg of soil)Total Arsenic in Polished Rice (mg/kg DW)Predominant Arsenic Species Detected
Control (0 mg/kg)Not specifiedNot specified
30 mg/kg0.11 ± 0.02Inorganic As (Asi), DMA, MMA
75 mg/kg0.23 ± 0.02Inorganic As (Asi), DMA, MMA
150 mg/kg0.42 ± 0.03Inorganic As (Asi), DMA, MMA

Advanced Analytical Methodologies for Arsanilic Acid Characterization and Detection

Chromatographic Techniques for Arsanilic Acid Speciation

Chromatography, particularly when coupled with highly sensitive detectors, stands as a cornerstone for the speciation of arsenic compounds, including this compound. These methods allow for the separation of different arsenic forms from complex mixtures, enabling their individual quantification.

High-Performance Liquid Chromatography (HPLC) is a widely employed technique for the determination of this compound. nih.govtandfonline.comchrom-china.comtandfonline.com Both reversed-phase and anion-exchange chromatography methods have been successfully developed.

In reversed-phase HPLC (RP-HPLC), a nonpolar stationary phase is used with a polar mobile phase. One established RP-HPLC method utilizes a C18 column and a mobile phase of methanol-water (adjusted to pH 2.9 with phosphoric acid) to separate this compound and sulfanilic acid within three minutes. nih.govchrom-china.com Detection is typically achieved using a diode array detector at a wavelength of 244 nm. nih.govchrom-china.com This method has demonstrated linearity in the range of 5 to 200 mg/L, with detection limits of 0.20 mg/L for this compound. nih.govchrom-china.com

Anion-exchange chromatography offers an alternative separation mechanism. A method using an anion-exchange column with ultraviolet (UV) detection at 244 nm has been developed for determining this compound in livestock feeds. tandfonline.comtandfonline.comtandfonline.com The mobile phase for this method consists of 40 mmol/L sodium dihydrogen phosphate (B84403) and methanol. tandfonline.comtandfonline.comtandfonline.com This approach provides excellent sensitivity, with limits of detection and quantification reported as 0.05 and 0.4 mg/kg, respectively. tandfonline.comtandfonline.comtandfonline.com A key advantage of this method is its ability to directly measure this compound without needing to first convert it to inorganic arsenic. tandfonline.comtandfonline.com

The choice between reversed-phase and anion-exchange columns depends on the specific requirements of the analysis. While a C18 column can provide rapid separation, an anion-exchange column may be more suitable for achieving lower detection limits in complex matrices like animal feed. tandfonline.com

Interactive Data Table: HPLC Methods for this compound Determination

ParameterReversed-Phase HPLCAnion-Exchange HPLC
Column Waters Bondapak C18 nih.govchrom-china.comAnion Exchange tandfonline.comtandfonline.com
Mobile Phase Methanol-water (1:4, v/v), pH 2.9 nih.govchrom-china.com40 mmol/L sodium dihydrogen phosphate-methanol (960 + 40, v/v) tandfonline.comtandfonline.com
Detection Diode Array Detector (244 nm) nih.govchrom-china.comUltraviolet (UV) Detection (244 nm) tandfonline.comtandfonline.com
Separation Time < 3 minutes nih.govchrom-china.com~12 minutes tandfonline.comtandfonline.com
Linear Range 5 - 200 mg/L nih.govchrom-china.comNot specified
Detection Limit 0.20 mg/L nih.govchrom-china.com0.05 mg/kg tandfonline.comtandfonline.com
Quantification Limit Not specified0.4 mg/kg tandfonline.comtandfonline.com
Primary Application Feed additives nih.govchrom-china.comLivestock feeds tandfonline.comtandfonline.com

For ultra-trace analysis and comprehensive speciation of arsenic compounds, the coupling of HPLC with Inductively Coupled Plasma Mass Spectrometry (HPLC-ICP-MS) is the gold standard. nih.govadvion.comnerc.ac.uk This powerful hyphenated technique combines the separation capabilities of HPLC with the high sensitivity and elemental specificity of ICP-MS. nerc.ac.uk ICP-MS is favored for its ability to detect and measure arsenic species at very low concentrations. nerc.ac.uk

Various HPLC methods, including anion-exchange, cation-exchange, and ion-pair reversed-phase chromatography, can be coupled with ICP-MS for arsenic speciation. nih.govuni-due.de Anion-exchange chromatography is commonly used for the separation of anionic arsenic species like arsenite, arsenate, monomethylarsonic acid (MMA), and dimethylarsinic acid (DMA). nih.gov The separation of multiple arsenic species can often be achieved using a gradient elution with a mobile phase such as ammonium (B1175870) carbonate. nih.gov

The HPLC-ICP-MS technique has been successfully applied to determine this compound and other arsenic species in a variety of matrices, including animal feed, water, and biological samples like urine and serum. nih.govallaboutfeed.netkoreascience.kr The method offers extremely low detection limits, often in the parts-per-billion (ppb) or even parts-per-trillion (ppt) range. nih.govthermofisher.com For instance, one study reported method detection limits for five arsenic species to be between 0.3 and 1.5 ng/mL. nih.gov Another study using a sector field ICP-MS achieved detection limits as low as 0.3 to 1.6 pg/g. thermofisher.com

The validation of HPLC-ICP-MS methods typically involves assessing parameters such as linearity, detection limits, quantification limits, repeatability, and extraction efficiency. nih.gov For example, a validated method for arsenic speciation in human serum and urine demonstrated extraction efficiencies greater than 91% and sample recoveries in the range of 94–139%. nih.gov

Interactive Data Table: Performance of HPLC-ICP-MS for Arsenic Speciation

ParameterReported Value/RangeReference
Technique Anion-Exchange HPLC-ICP-MS nih.gov
Analytes As(III), As(V), MMA, DMA, AsB nih.gov
Detection Limit (MDL) 0.3–1.5 ng/mL nih.gov
Quantification Limit (MQL) 1.0–5.0 ng/mL nih.gov
Extraction Efficiency (Urine) >91% nih.gov
Sample Recovery (Serum) 94–139% nih.gov
Technique HPLC-Sector Field ICP-MS thermofisher.com
Detection Limits 0.3 to 1.6 pg/g thermofisher.com
Linear Dynamic Range 10 pg/g to 10 ng/g thermofisher.com

Electrochemical Methods for Quantitative Analysis of this compound

Electrochemical methods offer a sensitive and cost-effective alternative for the quantitative analysis of this compound. These techniques are based on the electrochemical properties of the analyte and can be highly specific.

Differential Pulse Cathodic Stripping Voltammetry (DPCSV) is a highly sensitive electrochemical technique that has been successfully applied to the determination of this compound. researchgate.nettandfonline.comtandfonline.com The method involves a pre-concentration step where the analyte is adsorbed onto the surface of a working electrode, followed by a potential sweep to strip the analyte back into the solution, generating a measurable current. psu.edu A hanging mercury drop electrode (HMDE) is often used as the working electrode. tandfonline.comtandfonline.com

A key challenge in the direct determination of this compound using DPCSV is the interference from its isomers, such as ortho-arsanilic acid, which produce similar voltammograms. researchgate.nettandfonline.com To overcome this, a method involving a derivatization step has been developed. tandfonline.comtandfonline.com This involves the diazotization of the amine group on the this compound molecule, followed by a coupling reaction to form an azo compound. This derivatization makes the analysis specific to p-arsanilic acid. tandfonline.comtandfonline.com

In one study, the diazotization reaction was performed at pH 12.5 and 0 ± 1°C for 40 minutes, which resulted in a colored azo compound that produced a single reduction peak in the DPCSV measurement at -600 mV (vs. Ag/AgCl). tandfonline.com Importantly, ortho-arsanilic acid did not produce a peak under these conditions, allowing for the selective determination of p-arsanilic acid. tandfonline.com This method achieved a detection limit of 4 x 10⁻⁸ M for p-arsanilic acid. researchgate.nettandfonline.com

The differentiation of this compound isomers is a significant analytical challenge. As mentioned, direct electrochemical methods like DPCSV often produce similar responses for different isomers. tandfonline.com The use of a derivatization reaction, specifically diazotization, has proven effective in distinguishing between p-arsanilic acid and o-arsanilic acid. tandfonline.comtandfonline.com

The basis for this differentiation lies in the different electrochemical behavior of the resulting azo compounds. When the diazotization of p-arsanilic acid is carried out under specific conditions (pH 12.5, 0 ± 1°C, 40 min), it forms a product that is electrochemically active and yields a distinct reduction peak in DPCSV. tandfonline.com In contrast, o-arsanilic acid does not yield a reduction peak under the same conditions, enabling the selective quantification of the para isomer. tandfonline.com

This approach highlights the power of combining chemical derivatization with electrochemical detection to enhance the selectivity of analytical methods for isomeric compounds.

Spectroscopic Approaches for this compound Detection and Structural Elucidation

Attenuated Total Reflectance Fourier Transform Infrared (ATR-FTIR) spectroscopy has been used to study the adsorption of p-arsanilic acid onto iron (oxyhydr)oxides. acs.org This technique provides insights into the nature of the surface complexes formed. The spectra of adsorbed p-arsanilic acid indicate the formation of inner-sphere complexes, which are likely monodentate. acs.org The position of the As-O stretching band around 837 cm⁻¹ is used to quantify the surface coverage of p-arsanilic acid. amazonaws.com

UV-Visible spectroscopy is another useful tool for the analysis of this compound. The UV-Vis spectrum of p-arsanilic acid shows characteristic absorption maxima. Theoretical calculations have predicted absorption maxima at 267.96 nm, 263.03 nm, and 260.36 nm. researchgate.net The complexation of p-arsanilic acid with other species, such as colloidal ferric hydroxide (B78521), can be investigated using UV-Vis spectroscopy by observing changes in the absorption spectrum. proquest.com

Nuclear Magnetic Resonance (NMR) spectroscopy, including ¹H and ¹³C NMR, provides detailed information about the molecular structure of this compound. researchgate.net These techniques are crucial for confirming the structure of synthesized or isolated compounds.

Mass spectrometry, often coupled with liquid chromatography (LC-MS), is a powerful tool for both qualitative and quantitative analysis. koreascience.krnih.gov LC-MS/MS, particularly using multiple reaction monitoring (MRM), offers high sensitivity and selectivity for the determination of this compound in complex matrices like aquatic products. koreascience.kr

Interactive Data Table: Spectroscopic Data for p-Arsanilic Acid

Spectroscopic TechniqueKey Findings/ParametersReference
ATR-FTIR Adsorption on Fe-(oxyhydr)oxides forms inner-sphere, likely monodentate, complexes. The ν(As-O) band at 837 cm⁻¹ is used for quantification. acs.orgamazonaws.com
UV-Vis Calculated absorption maxima at 267.96, 263.03, and 260.36 nm. researchgate.net
NMR Used for structural elucidation of the monomer. researchgate.net
LC-MS/MS (MRM) Two transitions used for sensitive and selective determination: 218.0 m/z -> 109.0 m/z and 218.0 m/z -> 65.1 m/z. koreascience.kr

Ultraviolet-Visible Spectroscopy in this compound Monitoring

Ultraviolet-Visible (UV-Vis) spectroscopy is a versatile and widely used technique for the quantitative analysis of this compound. This method is based on the principle that the molecule absorbs light in the UV-Vis range, and the amount of light absorbed is directly proportional to its concentration. It serves as a practical tool for monitoring this compound in different contexts, from environmental water samples to pharmaceutical preparations. nih.govmdpi.com

The UV-Vis spectrum of this compound exhibits characteristic absorption maxima (λmax) that are crucial for its identification and quantification. The specific wavelength of maximum absorbance can be influenced by factors such as solvent and pH. For instance, a colorimetric method for determining this compound involves its reaction with p-dimethylaminobenzaldehyde in an acidic solution to form a yellow-stained Schiff base, with the resulting colored solution being measured at 450 nm. nih.gov In other applications, such as monitoring the photooxidation of this compound, its concentration is determined using high-performance liquid chromatography (HPLC) coupled with a UV-Vis detector. mdpi.com

Studies on the effects of gamma radiation on aqueous solutions of p-arsanilic acid have shown the appearance of new absorption peaks, which can be used for dosimetry. Unirradiated solutions are colorless, but upon exposure to gamma rays, two distinct absorption peaks emerge at approximately 300 nm and 361 nm. ingentaconnect.com Furthermore, theoretical calculations of the UV-Vis spectrum of p-arsanilic acid have predicted absorption maxima at 260.36 nm, 263.03 nm, and 267.96 nm, which align with experimental findings. researchgate.netresearchgate.net

Table 1: Reported UV-Vis Absorption Maxima (λmax) for this compound

Condition/Method λmax (nm) Source(s)
Theoretical Calculation 260.36, 263.03, 267.96 researchgate.netresearchgate.net
Gamma-irradiated aqueous solution 300, 361 ingentaconnect.com

Infrared and Raman Spectroscopy for Vibrational Fingerprinting

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, provides a molecular "fingerprint" of this compound by probing the vibrations of its constituent chemical bonds. nih.govnih.gov Each functional group in the molecule (e.g., C-H, N-H, As-O) absorbs infrared radiation or scatters Raman light at a characteristic frequency, resulting in a unique spectrum that is invaluable for structural identification and characterization.

Fourier Transform Infrared (FTIR) spectroscopy, particularly in the Attenuated Total Reflectance (ATR) mode, has been effectively used to study this compound. For example, in-situ ATR-FTIR studies have monitored the adsorption of p-arsanilic acid on iron (oxyhydr)oxide surfaces by analyzing the broadband corresponding to the As-O stretching vibration (ν(As-O)) at 837 cm⁻¹. nih.govresearchgate.net

Detailed spectroscopic investigations have assigned specific vibrational frequencies to different modes within the this compound molecule. globalresearchonline.net These assignments are often supported by computational calculations using Density Functional Theory (DFT). The combination of experimental IR and Raman data provides a comprehensive vibrational profile of the compound.

Table 2: Selected Vibrational Frequencies for p-Arsanilic Acid

Vibrational Mode FTIR (cm⁻¹) FT-Raman (cm⁻¹) Source(s)
N-H Stretching 3405 3482 globalresearchonline.net
C-H Stretching 2802, 2905, 3033 2993, 3061, 3150 globalresearchonline.net
NH₂ Bending 1602 1594 globalresearchonline.net
C-NH₂ Stretching 1234 - globalresearchonline.net
As-O Stretching - 928 globalresearchonline.net
As-OH Stretching 670, 651 - globalresearchonline.net

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for the definitive confirmation of the molecular structure of organic compounds like this compound. uobasrah.edu.iq By measuring the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.

In the ¹H NMR spectrum of this compound, distinct signals are expected for the aromatic protons on the benzene (B151609) ring and the protons of the amine (-NH₂) group. The chemical shifts and splitting patterns of the aromatic protons are particularly informative, revealing their positions relative to the amino and arsonic acid substituents. Similarly, the ¹³C NMR spectrum shows separate signals for each unique carbon atom in the molecule, including the six carbons of the aromatic ring. While spectra for this compound have been recorded in deuterated dimethyl sulfoxide (B87167) (DMSO), specific chemical shift values are often contained within specialized databases. globalresearchonline.netnih.gov

For comparison, the analysis of structurally related compounds, such as anthranilic acid, demonstrates the power of 2D NMR techniques (e.g., COSY, HSQC, HMBC) to unambiguously assign all proton and carbon signals. researchgate.net The same principles apply to this compound, where these advanced experiments would confirm the connectivity between specific protons and carbons, solidifying the structural assignment. Additionally, ⁷⁵As NMR can be used to study arsenic compounds, though it often produces very broad signals due to the quadrupolar nature of the arsenic nucleus. huji.ac.il

Table 3: Expected NMR Signals for p-Arsanilic Acid

Nucleus Functional Group Expected Chemical Shift Region (ppm) Notes
¹H Amine (-NH₂) Broad, variable Chemical shift depends on concentration and solvent.
¹H Aromatic (C-H) ~6.5 - 8.0 Two distinct signals expected due to symmetry, appearing as doublets.
¹³C Aromatic (C-NH₂) ~140 - 155 Carbon atom directly attached to the nitrogen.
¹³C Aromatic (C-As) ~130 - 145 Carbon atom directly attached to the arsenic.

Computational Chemistry for Predictive Analytical Tool Development

Computational chemistry, particularly methods like Density Functional Theory (DFT), has become an indispensable tool for developing predictive models that complement and guide experimental analytical work on this compound. globalresearchonline.net These in silico methods allow for the calculation of a wide range of molecular properties, providing insights that can be used to predict spectroscopic behavior and reactivity. researchgate.netacs.org

A primary application of computational chemistry is the prediction of spectroscopic data. Theoretical calculations can generate vibrational frequencies for IR and Raman spectra and predict the absorption maxima for UV-Vis spectra. researchgate.netglobalresearchonline.net These calculated spectra can be compared with experimental results to confirm assignments and provide a deeper understanding of the molecule's electronic and structural properties. researchgate.net For example, DFT calculations have been used to assign the vibrational modes of p-arsanilic acid and to predict its UV-Vis absorption maxima with good accuracy. researchgate.netglobalresearchonline.net

Furthermore, computational models are employed to predict fundamental chemical properties that are otherwise difficult to measure experimentally. This includes the calculation of acid dissociation constants (pKa), which are critical for understanding how this compound will behave in different pH environments, affecting its mobility and bioavailability. researchgate.netacs.org The development of such predictive tools is a key aspect of modern analytical and environmental science, offering a faster and more cost-effective means to assess the properties of chemical compounds. routledge.comarpa-h.gov

Table 4: Applications of Computational Chemistry in this compound Analysis

Predicted Property Computational Method Significance Source(s)
Vibrational Frequencies Density Functional Theory (DFT) Aids in the assignment of experimental IR and Raman spectra. researchgate.netglobalresearchonline.net
UV-Vis Absorption Maxima Time-Dependent DFT (TD-DFT) Predicts the electronic transitions and helps interpret UV-Vis spectra. researchgate.net
Molecular Geometry DFT Provides optimized bond lengths and angles for the stable conformer. researchgate.net

Remediation Technologies and Risk Mitigation Strategies for Arsanilic Acid Contamination

Adsorption-Based Removal of Arsanilic Acid from Aqueous Systems

Adsorption is a prominent method for controlling organoarsenic contamination by physically binding the pollutant to the surface of a material. bohrium.com The process involves bringing contaminated water into contact with an adsorbent, where this compound molecules are captured, thus removing them from the solution. The effectiveness of this method is highly dependent on the properties of the adsorbent material and the chemical conditions of the water, such as pH. mdpi.com

To improve the efficiency of this compound removal, researchers have developed and tested a variety of novel adsorbent materials with high adsorption capacities. acs.org These materials are often engineered to have large surface areas and specific functional groups that enhance their affinity for this compound. bohrium.com

Notable examples include:

Metal-Organic Frameworks (MOFs): Amine-modified UiO-67, a zirconium-based MOF, has shown an adsorption affinity for p-arsanilic acid that is double that of its unmodified counterpart. acs.org Another effective material is the iron-based MOF known as activated MIL-88A, which demonstrates a remarkable adsorption capacity of 813 mg·g⁻¹ and maintains its effectiveness after multiple uses. nih.gov

Modified Natural Polymers: Ionic liquid modified porous cellulose (B213188) is a promising adsorbent, exhibiting a high adsorption capacity of 216.9 mg/g. researchgate.net

Bio-based Magnetic Carbons: Lignin-based magnetic activated carbon (LMAC) has been prepared from alkali lignin (B12514952) and magnetic ferrites. bohrium.comresearchgate.net This material not only shows a high adsorption capacity (201.64 mg g⁻¹) but also possesses magnetic properties (35.63 emu g⁻¹), allowing for easy separation and recovery from water using a magnet. bohrium.comresearchgate.netnih.gov

Metal Oxides: Common soil components like iron (hydr)oxides, including goethite (α-FeOOH), have been studied for their ability to adsorb this compound. mdpi.comnih.gov The adsorption capacity on these iron oxides is significantly influenced by pH, with lower pH conditions being more favorable for removal. mdpi.com

Table 1: Performance of Novel Adsorbent Materials for this compound

Adsorbent Material Type Reported Adsorption Capacity Key Features
Amine-modified UiO-67 Metal-Organic Framework (MOF) 2x higher than pristine UiO-67 High affinity and can reduce arsenic to below drinking water standards. acs.org
Activated MIL-88A Iron-based MOF 813 mg/g High porosity and excellent reusability. nih.gov
Ionic Liquid Modified Cellulose Modified Natural Polymer 216.9 mg/g Fast adsorption rate. researchgate.net
Lignin-based Magnetic Activated Carbon (LMAC) Bio-based Carbon 201.64 mg/g Magnetic properties allow for easy recovery. bohrium.comnih.gov
Goethite (α-FeOOH) Iron Oxide Adsorption follows the order α-FeOOH > γ-Fe₂O₃ > α-Fe₂O₃ Common in soil; performance is pH-dependent. mdpi.com

Understanding the mechanisms that govern adsorption is crucial for designing more effective materials. The interaction between this compound and adsorbents is often a combination of several forces.

Coordination Bonding: For metal-containing adsorbents, the formation of a direct bond between the arsenic in this compound and the metal center of the adsorbent is a primary mechanism. This is seen in the dominant As–O–Zr coordination with UiO-67-NH₂ and the Fe-O-As coordination with activated MIL-88A. acs.orgnih.govacs.org The addition of amine groups to UiO-67 was found to strengthen this As–O–Zr coordination. acs.org

Hydrogen Bonding: This interaction plays a significant role, particularly for amine-modified UiO-67, ionic liquid modified cellulose, and activated MIL-88A. acs.orgnih.govresearchgate.netacs.org Functional groups on the adsorbent surface form hydrogen bonds with the this compound molecule.

π–π Stacking: The aromatic rings in this compound and in certain adsorbents (like UiO-67-NH₂ and LMAC) can interact through π–π stacking. acs.orgresearchgate.netacs.org The amine groups on UiO-67-NH₂ also enhance this interaction. acs.orgacs.org

Electrostatic Attraction and Surface Complexation: These mechanisms are also noted, particularly for lignin-based magnetic activated carbon. researchgate.net The surface charge of both the adsorbent and the this compound molecule, which varies with pH, dictates the strength of electrostatic interactions. mdpi.com

Advanced Oxidation Processes (AOPs) for this compound Degradation

Advanced Oxidation Processes (AOPs) are a class of water treatment methods that rely on the generation of highly reactive, non-selective chemical oxidants, such as hydroxyl radicals (•OH), to degrade pollutants. mdpi.com These processes are capable of breaking down the this compound molecule, often mineralizing it or transforming it into inorganic arsenic, which can then be removed through subsequent steps. mdpi.comnih.gov

These methods utilize light energy, often in combination with a catalyst or another oxidizing agent, to generate reactive species.

UV/Persulfate (UV/PS): The combination of UV-C light and persulfate (PS) has proven effective for degrading this compound. mdpi.com The UV light activates the persulfate to produce sulfate (B86663) radicals (SO₄•⁻), which are powerful oxidants. mdpi.comnsu.ru Adding 5 mmol L⁻¹ of persulfate can lead to the complete removal of p-arsanilic acid in approximately 7 minutes, a significant enhancement over UV irradiation alone. mdpi.com This process breaks the As-C bond, releasing inorganic arsenic and forming various organic byproducts, including hydroxybenzaldehyde and nitrobenzene. mdpi.comnsu.ru

Photo-ozonation (UV/O₃): In a comparative study, the UV/O₃ process demonstrated the highest rate constant for the decomposition of p-arsanilic acid in a neutral environment. nih.gov

UV/TiO₂ Photocatalysis: Titanium dioxide (TiO₂) acts as a photocatalyst under UV light. Studies show that this compound adsorbs onto the TiO₂ surface, where it is readily degraded. researchgate.net The process is particularly fast in acidic solutions. researchgate.net

Table 2: Comparison of Photo-oxidation Processes for this compound Degradation

Process Oxidizing Agent/Catalyst Key Reactive Species Reported Efficiency/Rate
UV/Persulfate Persulfate (PS) Sulfate Radical (SO₄•⁻) Complete removal in ~7 min with 5 mmol L⁻¹ PS. mdpi.com
UV/O₃ Ozone (O₃) Ozone, Hydroxyl Radical (•OH) Highest decomposition rate constant (k = 31.8 × 10⁻³ min⁻¹) in one study. nih.gov
UV/H₂O₂ Hydrogen Peroxide (H₂O₂) Hydroxyl Radical (•OH) Less effective than UV/O₃ but faster than UV alone. nih.gov
UV/TiO₂ Titanium Dioxide (TiO₂) Surface-bound reactive species Fast degradation, especially in acidic solution. researchgate.net

The Fenton process and its variations use iron salts and an oxidant to generate powerful hydroxyl radicals.

Classical Fenton Process: This method uses a combination of ferrous iron (Fe²⁺) and hydrogen peroxide (H₂O₂) to rapidly oxidize p-arsanilic acid. nih.gov Under optimal conditions (e.g., initial pH of 3.0), the process can completely convert p-arsanilic acid into inorganic arsenate (As(V)) within 30 minutes. nih.gov A key advantage is that the iron used in the reaction forms ferric hydroxide (B78521), which then precipitates, removing the newly formed arsenate from the solution. nih.govresearchgate.net The presence of the amino group in this compound makes it more susceptible to oxidation by •OH radicals compared to phenylarsonic acid. nih.gov

Fenton-like Processes: To overcome the limitation of the classical Fenton process, which works best in a narrow acidic pH range, Fenton-like systems have been developed. A system using magnetic reduced graphene oxide (M-rGO) and persulfate (PS) achieved excellent degradation of p-arsanilic acid (98.8%) and removal of inorganic arsenic (89.8%) across a wide range of pH values. nih.gov

Electrochemical Advanced Oxidation: Using a boron-doped diamond (BDD) anode, this technology effectively degrades this compound. nih.gov However, the type of electrolyte used plays a crucial role and can influence the formation of byproducts, including novel oligomers. nih.gov

Ferrate(VI) (FeO₄²⁻) is a strong oxidizing agent that offers a dual-benefit approach to treating this compound contamination. nih.gov

The process involves the rapid oxidation of p-arsanilic acid by ferrate(VI). nih.gov This reaction breaks down the parent compound into various products, including inorganic arsenate (As(V)) and organic intermediates like p-aminophenol. acs.org

Peroxymonosulfate (B1194676) Activation for this compound Transformation.

The activation of peroxymonosulfate (PMS) has emerged as a potent advanced oxidation process for the transformation of this compound in aqueous environments. This method typically involves the use of transition metal-based catalysts to generate highly reactive oxygen species (ROS), which are effective in breaking down the stable structure of this compound.

Researchers have successfully employed magnetic copper ferrite (B1171679) (CuFe2O4) to activate PMS, achieving significant removal of para-arsanilic acid (p-ASA). researchgate.net In one study, this system eliminated close to 85% of 10 mg/L p-ASA when using 0.2 g/L of CuFe2O4 and 1 mM of PMS. researchgate.netnih.gov The degradation mechanism involves both homogeneous PMS oxidation and heterogeneous activation on the catalyst surface, generating ROS like sulfate radicals (SO₄⁻), hydroxyl radicals (HO·), and superoxide (B77818) radicals (O₂⁻). researchgate.net These radicals attack the this compound molecule, leading to the cleavage of the carbon-arsenic (C-As) bond, oxidation of the amino group, and hydroxylation. researchgate.netnih.gov A key advantage of this system is its stability and efficiency across a wide pH range (3.0–11.0). researchgate.netnih.gov

Another effective catalyst is a hollow/porous manganese-iron mixed oxide (MnFeO). acs.orgnih.gov When coupled with PMS, this system can completely remove both p-ASA and the total arsenic under acidic conditions. acs.orgnih.gov A unique "interface-promoted direct oxidation" mechanism was identified, where the MnFeO nanocubes first adsorb the this compound. acs.orgnih.gov This adsorption at the ligand-oxide interface enhances the subsequent oxidation of the adsorbed p-ASA directly by PMS, rather than relying solely on the generation of freely diffusing ROS. acs.orgnih.gov This targeted oxidation is selective and less prone to interference from other constituents commonly found in real water samples. acs.orgnih.gov

The degradation pathway of this compound in these systems primarily involves the breaking of the As-C bond, which releases inorganic arsenic species into the solution. researchgate.net This is followed by the oxidation of the resulting organic fragments and the transformation of the released arsenic, typically from As(III) to the less mobile As(V) state. researchgate.net

Table 1: Research Findings on Peroxymonosulfate (PMS) Activation for this compound Degradation

Catalyst Initial p-ASA Concentration Catalyst Dosage PMS Dosage Removal Efficiency Key Findings Reference
Copper Ferrite (CuFe₂O₄) 10 mg/L 0.2 g/L 1 mM ~85% Degradation via SO₄⁻, HO·, and O₂⁻ radicals. Effective over a wide pH range (3.0-11.0). researchgate.netnih.gov
Mn-Fe-Mixed Oxide (MnFeO) Not specified Not specified Not specified 100% (p-ASA and total As) Works via an interface-promoted direct oxidation mechanism. Highly selective and recyclable. acs.orgnih.gov
Co-Fe@C 20 mg L⁻¹ 0.2 g L⁻¹ 1.0 g L⁻¹ 100% in 5 min Utilizes peroxydisulfate (B1198043) (PDS). Main reactive species are SO₄⁻·, Fe(IV), and ·OH. nih.gov

Bioelectrochemical Systems for this compound Degradation and Arsenic Recovery.

Bioelectrochemical systems (BESs) represent a promising and sustainable technology for treating wastewater contaminated with this compound. researchgate.net These systems utilize electrochemically active microorganisms to catalyze redox reactions, facilitating the breakdown of complex organic pollutants and the recovery of valuable products. researchgate.netacs.org For this compound contamination, BESs offer a dual benefit: the degradation of the parent organic compound and the simultaneous management of the toxic inorganic arsenic released during the process. researchgate.nethep.com.cn The core of a BES consists of an anode and a cathode, which can be housed in single or double-chamber reactors separated by a membrane. frontiersin.orgmdpi.com This configuration creates distinct redox environments, allowing for oxidation reactions at the anode and reduction reactions at the cathode, which is ideal for a multi-step remediation process. mdpi.com

Anodic Stimulation for this compound Transformation.

In a bioelectrochemical system, the anode serves as the primary site for the oxidative degradation of this compound. researchgate.nethep.com.cn By applying a positive potential, the anode acts as an electron acceptor, stimulating microbial activity and enhancing the breakdown of the organoarsenic compound. hep.com.cnmdpi.com This process is significantly more effective than traditional anaerobic digestion alone. nih.gov

Cathodic Reduction for Inorganic Arsenic Immobilization.

Following the anodic degradation of this compound, the resulting soluble and toxic inorganic arsenic species (As(V) and As(III)) must be removed from the wastewater. The cathode of a bioelectrochemical system provides a reducing environment ideal for this purpose. hep.com.cnfrontiersin.org By reversing electrode polarities or operating in a two-chamber system, the inorganic arsenic can be transported to the cathode for immobilization. researchgate.nethep.com.cn

The cathodic process involves the reduction of the more oxidized arsenate (As(V)) to arsenite (As(III)), and potentially further reduction. hep.com.cnfrontiersin.org This bioelectrochemical reduction is driven by the synergistic action of the negatively charged cathode, which serves as an electron donor, and specific microbial communities. researchgate.nethep.com.cnfrontiersin.org Research has identified bacteria such as Anaerobacillus and Desulfitibacter as playing key roles in the reduction of As(V) and As(III), respectively, at the cathode. hep.com.cn This process significantly lowers the concentration of dissolved inorganic arsenic. For instance, a study showed that cathodic reduction decreased As(V) and As(III) concentrations to 35.5 μg/L and 8.9 μg/L, respectively. researchgate.nethep.com.cn The ultimate fate of the arsenic is its recovery and immobilization on the cathode surface, often as a precipitated layer, such as As(V)-O or through coprecipitation with other elements like sulfur to form crystalline minerals. hep.com.cnnih.gov

Table 2: Performance of Two-Stage Bioelectrochemical System for this compound (p-ASA) Remediation

Stage Process Key Microorganism Initial Arsenic Species Final Arsenic Species/State Concentration Change Reference
Stage I Anodic Stimulation Alcaligenes p-Arsanilic Acid As(V) and As(III) in solution Release of 700 µg/L As(V) and 18 µg/L As(III) hep.com.cn
Stage II Cathodic Reduction Anaerobacillus, Desulfitibacter As(V) and As(III) Immobilized As(V)-O on cathode Reduction to 35.5 µg/L As(V) and 8.9 µg/L As(III) researchgate.nethep.com.cn

Immobilization and Sequestration of Arsenic Species Derived from this compound.

A critical aspect of any remediation strategy for this compound is the effective immobilization and sequestration of the highly toxic inorganic arsenic species that are liberated during its degradation. researchgate.net Various methods have been developed that couple the initial breakdown of the organoarsenic molecule with a subsequent step to capture the released arsenic.

In systems using peroxymonosulfate (PMS) activation with catalysts like copper ferrite (CuFe2O4), the catalyst itself plays a dual role. researchgate.netnih.gov After facilitating the oxidative degradation of this compound, the CuFe2O4 surface serves as an adsorbent for the released inorganic arsenic species. researchgate.netnih.gov The metal hydroxyl groups on the catalyst's surface are crucial for this adsorption process, which primarily captures the oxidized As(V). researchgate.net Similarly, when using a Co-Fe@C catalyst to activate peroxydisulfate (PDS), the vast majority (93.40%) of the released inorganic arsenic could be efficiently adsorbed by the catalyst. nih.gov

Electrolytic processes also incorporate sequestration. A disilicate-assisted iron/aluminum electrolysis process, for example, uses a two-stage approach. researchgate.net The first stage focuses on degrading p-ASA, while the second stage is designed for the immobilization of the resulting inorganic arsenic. researchgate.net The formation of Fe-OH groups on catalyst surfaces is instrumental in the effective removal of inorganic arsenic, with spectroscopic evidence confirming the formation of As-O-Fe bonds, which provides direct proof of adsorption. researchgate.net

In sulfate-mediated bioelectrochemical systems, the immobilization occurs through sulfide-driven precipitation. nih.gov Sulfate is reduced to sulfide (B99878) at the cathode, which then reacts with the transported inorganic arsenic (As(V)). nih.gov This process leads to the coprecipitation of arsenic, which has been identified as the crystalline mineral alacranite (As₈S₉), effectively immobilizing 75.0–83.2% of the total arsenic within the system's sludge. nih.gov This is a significant improvement over conventional anaerobic digestion, where immobilization rates are much lower. nih.gov

Regulatory Science and Policy Implications for Arsanilic Acid

Scientific Basis for Regulatory Revisions of Arsanilic Acid Use

The primary driver for the regulatory re-evaluation of this compound was the growing body of scientific evidence demonstrating its transformation into highly toxic inorganic arsenic species in both animal tissues and the environment. While this compound itself is an organic arsenical, studies revealed that it does not remain in its original form after use.

Key scientific findings that formed the basis for regulatory changes include:

Transformation to Inorganic Arsenic: Research showed that organic arsenic compounds like this compound and roxarsone (B1679585) can be converted into inorganic arsenic, a known human carcinogen. thermofisher.comcambridge.org This transformation can occur within the animals themselves, as well as in the environment after excretion. cambridge.org An FDA study found that using roxarsone, a related arsenical drug, led to higher levels of inorganic arsenic in the livers of treated chickens compared to untreated chickens. thermofisher.com

Environmental Contamination: A significant portion of this compound administered to animals is excreted. lgcstandards.com Once in the environment, this compound and its metabolites can contaminate soil and water. Studies have shown that degradation to inorganic arsenate is faster under anaerobic conditions, which can be found in agricultural soils. nationalchickencouncil.org This raises concerns about the long-term application of poultry litter as fertilizer, which could lead to the accumulation of arsenic in agricultural fields and potential leaching into groundwater. cambridge.orgfao.org

Metabolism and Excretion: Studies have identified various arsenic metabolites in chicken litter from poultry fed arsenical drugs. These include inorganic arsenite (AsIII), arsenate (AsV), monomethylarsonic acid (MMAV), and dimethylarsinic acid (DMAV), alongside the parent compound. cdc.gov The presence of these metabolites confirmed that the chickens metabolize the organic arsenic, leading to the excretion of a mixture of arsenic species, including the more toxic inorganic forms. cdc.gov

These scientific insights demonstrated that the use of this compound in animal feed was a direct pathway for the introduction of carcinogenic inorganic arsenic into the food supply and the broader environment. This evidence prompted regulatory agencies and manufacturers to reconsider its use. In 2013, at the request of the sponsor Fleming Laboratories, Inc., the U.S. Food and Drug Administration (FDA) formally withdrew the approval for new animal drug applications for this compound, noting the product was no longer manufactured or marketed. nerc.ac.uknih.govresearchgate.net This was part of a broader withdrawal of approvals for several arsenic-based animal drugs. thermofisher.comnih.gov

Table 1: Summary of Key Research Findings Leading to Regulatory Revisions

FindingKey Study/Report DetailsImplication for RegulationReference
Conversion to Inorganic ArsenicAn FDA study detected increased levels of inorganic arsenic in the livers of chickens treated with the arsenical drug roxarsone.Provided direct evidence of the conversion of organic arsenicals to a known carcinogen in food-producing animals. thermofisher.com
Environmental FateResearch demonstrated that this compound degrades to inorganic arsenate in soil, with faster conversion under anaerobic conditions.Highlighted the risk of long-term environmental contamination of soil and water from the use of animal litter as fertilizer. nationalchickencouncil.org
Metabolite IdentificationAnalysis of chicken litter identified multiple arsenic species, including inorganic arsenite and arsenate, confirming metabolism of the parent drug by the animal.Showed that a cocktail of arsenic compounds, not just the original drug, is excreted into the environment. cdc.gov
Voluntary WithdrawalFleming Laboratories, Inc. and other manufacturers requested the FDA to withdraw approvals for this compound and other arsenicals.Signaled an industry acknowledgment of the scientific concerns, facilitating the formal regulatory action to remove the products from the market. nerc.ac.uknih.govresearchgate.net

Risk Assessment Frameworks for this compound in Environmental and Food Matrices

The risk assessment for this compound and its derivatives is complex, focusing on the potential for human and ecological exposure to its more toxic inorganic arsenic metabolites. Regulatory bodies like the FDA and the European Food Safety Authority (EFSA) employ structured frameworks to evaluate these risks. thermofisher.comnih.govepa.gov These frameworks are generally composed of four key steps:

Hazard Identification: This step involves identifying the potential adverse health effects of a substance. For this compound, the primary hazard is not the parent compound but its conversion to inorganic arsenic. thermofisher.comcambridge.org Inorganic arsenic is classified as a known human carcinogen, linked to cancers of the skin, bladder, and lung. nationalchickencouncil.orgnih.govepa.gov Therefore, the hazard identification for this compound is effectively the hazard identification for inorganic arsenic.

Dose-Response Assessment: This step characterizes the relationship between the dose of a substance and the incidence of an adverse effect. For inorganic arsenic, epidemiological studies are used to establish this relationship. EFSA's Committee on Contaminants in the Food Chain (CONTAM) identified a benchmark dose lower confidence limit (BMDL05) of 0.06 µg of inorganic arsenic per kg of body weight per day, based on studies of skin cancer, as a reference point for risk characterization. nih.govepa.gov

Exposure Assessment: This step estimates the extent of human or environmental exposure. For this compound, this involves measuring the concentration of arsenic species in poultry meat and estimating consumption rates. cdc.govnerc.ac.uk Studies have shown that poultry consumption is associated with increased levels of total arsenic and dimethylarsinic acid (DMA) in urine. nerc.ac.uk Research in China found that this compound contributed significantly to the total arsenic found in chicken meat, more so than roxarsone. cdc.gov Cooking was also found to increase the concentration of inorganic arsenic in chicken meat. nationalchickencouncil.org These findings are critical for estimating dietary intake.

Risk Characterization: This final step integrates the information from the previous three steps to estimate the probability and magnitude of adverse health effects in the exposed population. This is often expressed as a Margin of Exposure (MOE) for genotoxic carcinogens like inorganic arsenic. nih.gov An MOE is the ratio of the dose that causes a low but measurable adverse response (the BMDL) to the estimated human exposure. A low MOE indicates a potential health concern. nih.gov Based on dietary exposure estimates, risk assessments have calculated that the use of arsenic-based drugs could lead to an increase in cancer cases. One assessment estimated that if all chicken were treated with arsenicals, it could result in an additional 3.7 bladder and/or lung cancers per 100,000 people. nationalchickencouncil.org

These frameworks provide a systematic, science-based approach for regulators to evaluate the risks associated with substances like this compound, where the risk is driven by its transformation products in food and the environment. pbssocal.org

Monitoring and Compliance Methodologies in Regulatory Contexts

Effective regulatory oversight of this compound and other veterinary drugs relies on robust monitoring and compliance programs, which are built upon sensitive analytical methods and clearly defined regulatory limits.

Analytical Methods: The key challenge in monitoring this compound is the need to distinguish between the various organic and inorganic arsenic species, as their toxicity differs significantly. Total arsenic measurement is insufficient for a proper risk assessment. The most powerful and widely used technique for this purpose is High-Performance Liquid Chromatography (HPLC) coupled with Inductively Coupled Plasma Mass Spectrometry (ICP-MS) . thermofisher.comnih.govnih.gov

HPLC-ICP-MS: This hyphenated technique allows for the separation of different arsenic species (e.g., arsenite, arsenate, MMA, DMA, this compound) by HPLC, followed by highly sensitive detection and quantification by ICP-MS. thermofisher.comnerc.ac.uknih.gov This method provides the speciation data necessary to assess the concentration of toxic inorganic arsenic in various matrices, including food, water, and soil. nih.govnih.gov Method validation for linearity, sensitivity, and precision is crucial for regulatory use. nih.gov Detection limits for arsenic species using this technique are extremely low, often in the parts-per-billion (ppb) or even parts-per-trillion (ppt) range, making it suitable for detecting trace residues. thermofisher.com

Regulatory Limits: To protect consumers, regulatory agencies establish maximum residue limits (MRLs) or tolerance levels for contaminants in food products. For arsenic in poultry, the U.S. FDA has set tolerance levels for total arsenic at:

Q & A

Q. Critical Parameters for Reproducibility :

  • Temperature Control : Exothermic reactions (e.g., nitration) require precise cooling to avoid side products.
  • Stoichiometric Ratios : Excess arsenic acid improves yield but requires post-synthesis purification.
  • Purification : Recrystallization from ethanol/water mixtures ensures purity.

Reference : Experimental protocols for analogous aromatic amines (e.g., acetylsalicylic acid synthesis) emphasize rigorous stoichiometric and thermal controls .

Basic: Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

Methodological Answer:
Spectroscopic Methods :

  • ¹H/¹³C NMR : Confirm structural integrity via aromatic proton signals (δ 6.5–7.5 ppm) and arsenic-linked carbon shifts.
  • FT-IR : Identify As-O stretching vibrations (~800 cm⁻¹) and NH₂ bending modes (~1600 cm⁻¹).
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular ion peaks (C₆H₈AsNO₃, [M+H]⁺ = 217.9854).

Q. Chromatographic Methods :

  • HPLC : Use C18 columns with phosphate buffer (pH 3.0)/acetonitrile (80:20) for retention time consistency.
  • TLC : Silica gel plates with ethyl acetate/hexane (1:1) for rapid purity assessment.

Reference : Guidelines for compound characterization stress the integration of multiple techniques to address limitations of individual methods .

Advanced: How can researchers resolve contradictions in reported toxicity data for this compound?

Methodological Answer:
Contradictions often arise from variability in experimental models (e.g., cell lines vs. in vivo studies) or arsenic speciation differences. Strategies include:

  • Meta-Analysis : Systematically compare datasets using tools like PRISMA to identify confounding variables (e.g., dosage, exposure duration).
  • Speciation Studies : Employ ICP-MS or XANES to differentiate inorganic arsenic (toxic) from organoarsenic forms.
  • Standardized Models : Adopt OECD guidelines for toxicity testing to harmonize protocols.

Example : A 2020 study resolved discrepancies by demonstrating that this compound’s low bioavailability in poultry models reduced observed toxicity compared to in vitro hepatocyte assays .

Advanced: What methodologies optimize the synthesis of this compound derivatives for enhanced stability?

Methodological Answer:
Derivatization focuses on modifying the amine or arsenic moieties:

  • N-Acylation : Introduce acetyl or benzoyl groups to reduce oxidation susceptibility.
  • Chelation : Complexation with transition metals (e.g., Fe³⁺) improves thermal stability.

Q. Experimental Design :

  • DoE (Design of Experiments) : Use response surface methodology (RSM) to optimize reaction time, temperature, and reagent ratios.
  • Stability Testing : Accelerated aging studies (40°C/75% RH) coupled with HPLC monitoring.

Reference : Optimization frameworks for analogous organoarsenicals highlight the role of DoE in balancing yield and stability .

Basic: What are the critical parameters for quantifying this compound in environmental samples?

Methodological Answer:
Sample Preparation :

  • Extraction : Solid-phase extraction (SPE) using mixed-mode cation-exchange cartridges.
  • Matrix Cleanup : Remove interfering anions (e.g., PO₄³⁻) via chelation with FeCl₃.

Q. Quantitative Analysis :

  • ICP-MS : Quantify total arsenic after microwave-assisted acid digestion.
  • HPLC-ICP-MS : Speciate this compound from inorganic arsenic with anion-exchange columns.

Q. Critical Parameters :

  • pH Control : Maintain pH <2 to prevent arsenic species interconversion.
  • Detection Limits : Achieve sub-ppb sensitivity via collision/reaction cell technologies in ICP-MS.

Reference : Environmental analysis protocols stress matrix-specific validation to mitigate false positives .

Advanced: How do solvent polarity and pH influence this compound’s reactivity in aqueous systems?

Methodological Answer:
pH Effects :

  • Acidic Conditions (pH <3) : Protonation of the amine group reduces nucleophilicity, slowing electrophilic substitution.
  • Alkaline Conditions (pH >9) : Deprotonation enhances arsenic center reactivity, facilitating ligand exchange.

Q. Solvent Effects :

  • Polar Protic Solvents (e.g., H₂O) : Stabilize charged intermediates, accelerating hydrolysis.
  • Polar Aprotic Solvents (e.g., DMF) : Promote SNAr (nucleophilic aromatic substitution) by destabilizing leaving groups.

Kinetic Studies : Use stopped-flow spectrophotometry to measure rate constants under varying pH/solvent conditions.

Reference : Mechanistic studies on aromatic arsenic compounds underscore the role of solvent dielectric constants in reaction pathways .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.